molecular formula C16H18N4O2 B2505720 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide CAS No. 1351590-08-3

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide

Cat. No. B2505720
CAS RN: 1351590-08-3
M. Wt: 298.346
InChI Key: KQNYLEVGDUQDBK-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(m-tolyl)azetidine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Modification

A notable application of these compounds is in chemical synthesis, where they serve as key intermediates for developing potent mGluR5 positive allosteric modulators with improved physico-chemical properties. These substances undergo complex optimization due to a tight pharmacophore and subtle modifications leading to significant changes in biological activity, illustrating the compound's versatility and the challenges in optimizing its derivatives for enhanced performance (Packiarajan et al., 2012).

Biological Activities and Potential Therapeutic Uses

The biological activities of 1,2,4-oxadiazole derivatives, including those with structures similar to the specified compound, are of significant interest. These activities range from antineoplastic properties, indicating potential utility in chemotherapy with minimal side effects, to the inhibition of tubulin polymerization, suggesting a role in cancer therapy (Santos et al., 2021). Additionally, these compounds have been explored for their anti-protozoal and anti-cancer properties, further demonstrating their potential in therapeutic applications (Dürüst et al., 2012).

Antimicrobial and Antidiabetic Screening

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial activity, showing promising results against various bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (Devarasetty et al., 2019). Moreover, some derivatives have been screened for antidiabetic activity, providing a foundation for the development of new antidiabetic drugs (Lalpara et al., 2021).

properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-3-2-4-13(7-10)17-16(21)20-8-12(9-20)15-18-14(19-22-15)11-5-6-11/h2-4,7,11-12H,5-6,8-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNYLEVGDUQDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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